molecular formula Na2S2O8<br>Na2O8S2 B104912 Sodium persulfate CAS No. 7775-27-1

Sodium persulfate

Cat. No. B104912
CAS RN: 7775-27-1
M. Wt: 238.11 g/mol
InChI Key: CHQMHPLRPQMAMX-UHFFFAOYSA-L
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Patent
US05430114

Procedure details

To a two liter, 4-neck flask equipped with a mechanical stirrer, reflux condenser, thermometer, and inlets for the gradual addition of monomer and initiator solution was added 90.0 grams of deionized water, 62.5 grams of maleic acid, 67.07 grams of cis-1,2,3,6-tetrahydrophthalic anhydride, 5.0 grams of a 0.15% aqueous ferrous sulfate heptahydrate solution, 1.3 grams of a 0.15% aqueous coppper sulfate solution and 117.5 grams of 50% by weight aqueous sodium hydroxide. The contents of the flask were heated to 95° C. A monomer feed of 112.5 grams of acrylic acid, and an initiator solution of 7.5 grams of sodium persulfate, 41.6 grams of 30% by weight aqueous hydrogen peroxide and 50.0 grams of deionized water were prepared. 12.5 grams of the monomer feed were added to the flask. After two minutes, 10.0 grams of the initiator solution was added to the flask. The contents of the flask were then heated to 100° C. The remainder of the monomer feed and initiator solution were then fed into the flask linearly and separately while stirring over two hours and fifteen minutes. Once the additions were complete, the system was kept at 100° C. for 30 minutes. The system was then cooled to 60° C.
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
67.07 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
solvent
Reaction Step One
Quantity
112.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 g
Type
solvent
Reaction Step Two
[Compound]
Name
monomer
Quantity
12.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
initiator
Quantity
10 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C\C(O)=[O:5].C1(=O)OC(=O)[C@H]2CC=CC[C@@H]12.[S:20]([O-:24])([O-:23])(=[O:22])=[O:21].[OH-:25].[Na+:26].C(O)(=O)C=C>O>[S:20]([O:24][O:25][S:20]([O-:23])(=[O:22])=[O:21])([O-:23])(=[O:22])=[O:21].[Na+:26].[Na+:26].[OH:25][OH:5] |f:3.4,7.8.9|

Inputs

Step One
Name
Quantity
62.5 g
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O
Name
Quantity
67.07 g
Type
reactant
Smiles
C1([C@H]2[C@@H](C(=O)O1)CC=CC2)=O
Name
ferrous sulfate heptahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
112.5 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Three
Name
monomer
Quantity
12.5 g
Type
reactant
Smiles
Step Four
Name
initiator
Quantity
10 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
separately while stirring over two hours and fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a two liter, 4-neck flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
thermometer, and inlets for the gradual addition of monomer and initiator solution
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask were then heated to 100° C
WAIT
Type
WAIT
Details
the system was kept at 100° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The system was then cooled to 60° C.

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
Name
Type
product
Smiles
OO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.